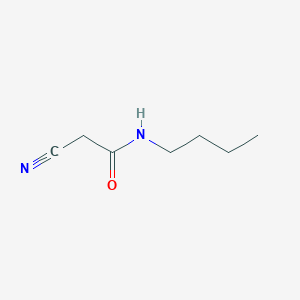

n-Butyl-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZNARROBKPUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960193 | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-21-0 | |

| Record name | NSC81847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Butyl-2-cyanoacetamide: Properties, Structure, and Synthetic Utility

Introduction

n-Butyl-2-cyanoacetamide stands as a versatile and highly valuable chemical intermediate within the realms of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, characterized by the presence of both a cyano and an amide functional group attached to an N-alkylated acetamide backbone, renders it a powerful building block for the construction of complex heterocyclic scaffolds.[1] This guide provides an in-depth exploration of the chemical properties, structure, and synthetic applications of this compound, with a particular focus on its role in the development of pharmacologically relevant molecules. As researchers and drug development professionals, a thorough understanding of this reagent's reactivity and potential is paramount for innovating novel therapeutic agents.[2][3]

Chemical Properties and Structure

This compound, with the CAS Number 39581-21-0, possesses a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.19 g/mol . The structural arrangement of this compound is fundamental to its chemical behavior.

Sources

Synthesis and characterization of n-Butyl-2-cyanoacetamide

An In-depth Technical Guide to the Synthesis and Characterization of n-Butyl-2-cyanoacetamide

Introduction

This compound is a valuable organic compound characterized by a reactive methylene group positioned between a nitrile and an amide functional group. This unique structural arrangement makes it a highly versatile intermediate in synthetic organic chemistry.[1][2] It serves as a crucial building block for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and other pharmacologically significant scaffolds.[1][3] The ability to readily undergo condensation and cyclization reactions has positioned this compound and its analogues as key starting materials in drug discovery and development programs.[1][2]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the process.

Part 1: Synthesis of this compound

The most efficient and widely adopted method for synthesizing N-substituted cyanoacetamides is the direct aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with a primary amine.[1][3] This reaction is robust, generally high-yielding, and proceeds through a well-established nucleophilic acyl substitution mechanism.

Reaction Principle and Mechanism

The synthesis involves the reaction between ethyl cyanoacetate and n-butylamine. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of the more thermodynamically stable this compound. The presence of the electron-withdrawing nitrile and carbonyl groups makes the methylene protons acidic, a key feature for its subsequent reactivity in other synthetic transformations.[4][5]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the synthesis of N-alkyl cyanoacetamides, which have been shown to produce near-quantitative yields.[4]

Materials:

-

Ethyl cyanoacetate (≥98%)

-

n-Butylamine (≥99%)

-

Deionized water

-

Ethanol (95%, for recrystallization)

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethyl cyanoacetate is harmful. n-Butylamine is corrosive and flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (5.66 g, 0.05 mol).

-

Reagent Addition: While stirring, slowly add n-butylamine (5.49 g, 0.075 mol, 1.5 equivalents). The use of a slight excess of the amine helps to drive the reaction to completion. The reaction is exothermic; addition should be controlled to maintain a moderate temperature.

-

Reaction Conditions: Once the addition is complete, attach a condenser and heat the reaction mixture to 35-40°C for approximately 3 hours.[4]

-

Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 3:1 v/v) to observe the disappearance of the ethyl cyanoacetate spot.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add 50 mL of cold deionized water to the flask with vigorous stirring. The this compound product, being less soluble in water, will precipitate out as a solid.

-

Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[1][6]

-

Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any unreacted n-butylamine and other water-soluble impurities.

-

Drying & Purification: Air-dry the crude product on the filter paper. For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.[6] Dissolve the crude solid in hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum. A yield of over 95% is expected.[4]

Synthesis Workflow Diagram

Caption: Figure 2: Integrated Characterization Approach

Conclusion

This guide has detailed a reliable and efficient protocol for the synthesis of this compound, a key intermediate in medicinal and materials chemistry. The direct aminolysis of ethyl cyanoacetate with n-butylamine provides a high-yield pathway to the desired product. The subsequent characterization, employing a suite of spectroscopic and physical methods, forms a robust, self-validating workflow to unequivocally confirm the structure and purity of the synthesized compound. By understanding the causality behind each experimental step, from reaction mechanism to purification and analysis, researchers can confidently produce and validate this versatile chemical building block for their discovery programs.

References

-

ResearchGate. (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

- Google Patents. (2001). US20010021787A1 - Process for preparing cyanoacetamide.

-

Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]

- Google Patents. (1989). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

-

ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyanoacetamide. PubChem Compound Database. Retrieved from [Link]

-

Kôtarô SHIMO and Ryuzô Asami. (n.d.). Cyanoacetamide Synthesis in Liquid Ammonia. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyl cyanoacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-butyl-2,2-dichloro-2-cyanoacetamide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

ResearchGate. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-cyanoacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-2-cyanoacetamide. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Retrieved from [Link]

Sources

n-Butyl-2-cyanoacetamide: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract: This technical guide provides an in-depth exploration of n-Butyl-2-cyanoacetamide (CAS No. 39581-21-0), a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. The document covers its fundamental physicochemical properties, detailed synthetic methodologies, safety and handling protocols, and its role as a key building block for various heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound, with the molecular formula C₇H₁₂N₂O, is a valuable reagent in the synthesis of complex organic molecules.[1][2] Its bifunctional nature, possessing both a reactive nitrile group and an amide moiety, allows for a diverse range of chemical transformations. This guide will elucidate the critical aspects of this compound, providing a foundational understanding for its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 39581-21-0 | [1][2] |

| Molecular Formula | C₇H₁₂N₂O | [1][2] |

| Molecular Weight | 140.19 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 54 °C | [3] |

| Boiling Point | 325.2 ± 25.0 °C (Predicted) | [3] |

| Density | 0.977 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Low in water, soluble in organic solvents | [3] |

| Storage | Sealed in a dry place at room temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a cyanoacetic acid ester with n-butylamine. A common and efficient laboratory-scale procedure is outlined below.

Synthetic Pathway Overview

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from ethyl cyanoacetate and n-butylamine.

Materials:

-

Ethyl cyanoacetate

-

n-Butylamine

-

Toluene (or another suitable solvent)

-

Sodium methoxide (catalyst, optional)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with ethyl cyanoacetate and toluene. Begin stirring and add n-butylamine dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. For a catalyzed reaction, a catalytic amount of sodium methoxide can be added to the ethyl cyanoacetate solution before the addition of n-butylamine.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), a singlet for the methylene group adjacent to the cyano and carbonyl groups, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the four distinct carbons of the butyl group, the methylene carbon between the functional groups, the nitrile carbon, and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C≡N stretch of the nitrile (around 2250 cm⁻¹), and the C=O stretch of the amide (around 1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 140, along with fragmentation patterns characteristic of an N-alkyl amide.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[4] Its reactivity allows for participation in a variety of cyclization reactions.

Synthesis of Pyridine Derivatives

A notable application is in the one-pot synthesis of highly functionalized N-alkylated pyridines.[4] These pyridine cores are of significant interest in drug discovery due to their prevalence in biologically active compounds.

Caption: Multi-component reaction for the synthesis of functionalized pyridines.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If on skin: Wash with plenty of soap and water.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a chemical intermediate of significant value to the synthetic and medicinal chemistry communities. Its straightforward synthesis, coupled with its versatile reactivity, makes it an important tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

N-butyl-2,2-dichloro-2-cyanoacetamide | C7H10Cl2N2O | CID 154129458 - PubChem. [Link]

-

Cyanoacetamide - Wikipedia. [Link]

-

2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem. [Link]

-

N1-BUTYL-2-CYANOACETAMIDE - ChemBK. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of n-Butyl-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Physicochemical Landscape of a Versatile Synthetic Intermediate

n-Butyl-2-cyanoacetamide (CAS No. 39581-21-0) is a multifunctional chemical entity of growing interest within the realms of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, which combines a reactive cyano group, a hydrogen-bonding-capable amide moiety, and a lipophilic n-butyl chain, renders it a versatile building block for the construction of complex molecular scaffolds, particularly N-alkylated heterocyclic systems which are prominent in drug discovery.[1] A comprehensive understanding of its physical properties is paramount for its effective utilization in synthetic protocols, reaction optimization, purification strategies, and formulation development.

This technical guide provides a detailed exploration of the core physical properties of this compound. In light of the limited availability of experimentally determined data in peer-reviewed literature for this specific derivative, this guide integrates confirmed specifications with predictive analyses based on established chemical principles and comparative data from the well-characterized parent compound, 2-cyanoacetamide. This approach offers a robust framework for researchers to anticipate the behavior of this compound in various experimental settings.

Molecular Identity and Structural Characteristics

A precise understanding of the molecular identity is the foundation upon which all physicochemical characterizations are built.

Chemical Structure

The molecular structure of this compound consists of a central acetamide backbone, with a cyano group attached to the alpha-carbon and an n-butyl group substituting one of the amide hydrogens.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and n-butylamine (1.1 eq) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting ester.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Further cooling in an ice bath may facilitate the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic methods outlined in Section 4.0 (NMR, IR) and by melting point analysis.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. The following information is based on available Safety Data Sheets (SDS) for this compound and related compounds.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P280: Wear protective gloves/protective clothing/eye protection/face protection. * P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. * P302+P352: IF ON SKIN: Wash with plenty of soap and water. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound stands as a promising intermediate for synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet prevalent in the public domain, this guide has synthesized the available information and provided a scientifically grounded predictive framework. By understanding its molecular identity, leveraging comparative data from 2-cyanoacetamide, and anticipating its spectroscopic and solubility behavior, researchers can confidently and safely incorporate this valuable reagent into their synthetic workflows, paving the way for the discovery of novel chemical entities.

References

-

Supporting information. The Royal Society of Chemistry. [Link]

-

N1-BUTYL-2-CYANOACETAMIDE. ChemBK. [Link]

-

Wang, L., et al. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 64(4), 1595–1603. [Link]

-

N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298. PubChem. [Link]

-

Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

-

2-cyanoacetamide - 107-91-5, C3H4N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

N,N-diethyl-2-Cyanoacetamide. ChemBK. [Link]

-

Cyanoacetamide. Wikipedia. [Link]

- US20010021787A1 - Process for preparing cyanoacetamide.

-

n-Butyl cyanoacetate. ChemBK. [Link]

-

CYANOACETAMIDE (2-cyanoacetamide). Sdfine. [Link]

-

CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS. Loba Chemie. [Link]

Sources

Introduction: The Versatile Role of n-Butyl-2-cyanoacetamide in Synthesis

An In-Depth Technical Guide to the Solubility and Stability of n-Butyl-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

This compound is a key chemical intermediate, valued in both organic synthesis and medicinal chemistry. Its molecular structure, which incorporates cyano and amide functional groups on an N-alkylated acetamide framework, renders it a versatile building block for the synthesis of complex heterocyclic scaffolds. A notable application of this compound is in the efficient, one-pot synthesis of highly functionalized N-alkylated pyridines, which are considered privileged structures in the field of drug discovery.[1] The reactivity of this compound allows it to be a cornerstone in the cyanoacetylation of amines, a reaction pivotal for creating a diverse range of biologically active compounds.[1] As researchers continue to explore novel chemical spaces for the development of new therapeutic agents, a thorough understanding of the physicochemical properties of this compound is paramount. This guide provides a comprehensive overview of its solubility and stability, offering both theoretical insights and practical methodologies for its characterization.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry and analytical methodologies to provide a robust framework for its study. The protocols and insights presented herein are derived from general best practices for similar organic compounds and are intended to be adapted for specific laboratory contexts.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its reaction kinetics, purification, and formulation. Understanding the solubility of this compound in various solvents is essential for its effective use in synthetic and pharmaceutical applications.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[2] The this compound molecule possesses both polar (cyano and amide groups) and non-polar (n-butyl group) regions. This amphiphilic nature suggests that its solubility will be influenced by the polarity of the solvent.

-

Polar Solvents: The cyano and amide groups can participate in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor at the nitrogen and oxygen atoms, and a donor at the amide N-H). Therefore, it is expected to exhibit some solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile).

-

Non-polar Solvents: The n-butyl chain contributes to its non-polar character, suggesting potential solubility in non-polar solvents (e.g., hexane, toluene).

Based on studies of the related compound 2-cyanoacetamide, it is observed that solubility is influenced by temperature and the composition of binary solvent mixtures.[3] For instance, the solubility of 2-cyanoacetamide in water-alcohol mixtures can be complex, sometimes showing a maximum at a specific solvent ratio.[3] A similar behavior might be anticipated for this compound.

Experimental Determination of Solubility

A systematic approach is necessary to quantitatively determine the solubility of this compound. The following protocol is a general guideline that can be adapted for specific laboratory settings.[2][4][5]

Objective: To determine the qualitative and quantitative solubility of this compound in a range of solvents at different temperatures.

Materials:

-

This compound (solid or liquid form)[6]

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Test tubes

-

Vortex mixer

-

Water bath or heating block with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Protocol for Qualitative Solubility Determination:

-

Sample Preparation: In a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each test tube, add a specific volume of a single solvent (e.g., 1 mL).

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the tubes for dissolution. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH Check for Aqueous Solution: If soluble in water, test the pH of the solution using litmus paper or a pH meter to determine if the compound is acidic, basic, or neutral.[4][7]

Protocol for Quantitative Solubility Determination (Isothermal Method):

-

Saturated Solution Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of each solvent.

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand at the same temperature until the undissolved solid settles.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV).

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Hexane | 25 | Data to be determined |

This table should be populated with experimentally determined values.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Part 2: Stability Profile of this compound

Assessing the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[8] Stability studies are typically conducted under various stress conditions to evaluate the intrinsic stability of the molecule.[9][10]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The amide and cyano groups are susceptible to hydrolysis under acidic or basic conditions. Amide hydrolysis would yield n-butylamine and 2-cyanoacetic acid. Cyano group hydrolysis could lead to the corresponding carboxylic acid or amide derivatives. The stability of cyano-containing compounds is known to be dependent on pH.[11]

-

Thermal Degradation: At elevated temperatures, decomposition may occur. The boiling point of the related compound 2-cyanoacetamide is noted with decomposition.[12]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The ICH Q1B guidelines provide a framework for photostability testing.[13][14]

Experimental Design for Stability Studies

A comprehensive stability study should evaluate the impact of temperature, humidity, pH, and light on this compound. The following protocols are based on ICH guidelines.[8][9][10][15]

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a light source conforming to ICH Q1B options[13][14][16]

-

pH meter and buffers

-

Volumetric flasks and other standard laboratory glassware

-

HPLC or GC system with a suitable detector (e.g., DAD for HPLC, MS for GC) for separation and quantification of the parent compound and degradation products.

Protocol for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). For solid-state studies, use the pure compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation (Solid State): Expose the solid sample to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[9][10]

-

Photodegradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][17] Use a dark control stored under the same conditions to differentiate between thermal and light-induced degradation.[13]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method (e.g., HPLC) to determine the amount of this compound remaining and to detect and quantify any degradation products.

Protocol for Long-Term and Accelerated Stability Studies:

-

Batch Selection: Use at least three primary batches for formal stability studies.[10]

-

Storage Conditions (as per ICH Q1A(R2)): [8][15]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analysis: At each time point, test for appearance, assay of this compound, and degradation products.[15]

Data Presentation:

Summarize the stability data in a table.

| Condition | Time | Assay (%) | Degradation Products (%) | Appearance |

| Accelerated | 0 months | 100 | < LOD | Conforms |

| 40°C/75%RH | 3 months | Data | Data | Data |

| 6 months | Data | Data | Data | |

| Long-Term | 0 months | 100 | < LOD | Conforms |

| 25°C/60%RH | 3 months | Data | Data | Data |

| 6 months | Data | Data | Data | |

| 12 months | Data | Data | Data |

LOD: Limit of Detection. This table should be populated with experimental data.

Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of this compound.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful application in research and development. This guide provides a structured approach, grounded in established scientific principles and regulatory guidelines, to characterize these critical properties. While specific experimental data for this compound remains to be fully elucidated in the public domain, the methodologies and theoretical considerations presented here offer a robust framework for researchers to generate reliable and reproducible data. Such data will be invaluable for optimizing synthetic processes, developing stable formulations, and ensuring the quality and efficacy of the resulting products.

References

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

N-butyl-2,2-dichloro-2-cyanoacetamide | C7H10Cl2N2O | CID 154129458 - PubChem. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. (n.d.). Retrieved from [Link]

-

Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved from [Link]

-

What is Stability Testing? - Pacific BioLabs. (n.d.). Retrieved from [Link]

-

N1-BUTYL-2-CYANOACETAMIDE - ChemBK. (2024, April 9). Retrieved from [Link]

-

Cyanoacetamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

-

The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Solvents and solubilities - MicroChemicals. (n.d.). Retrieved from [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). Retrieved from [Link]

- US20010021787A1 - Process for preparing cyanoacetamide - Google Patents. (n.d.).

-

Cyanoacetamide | C3H4N2O | CID 7898 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (n.d.). Retrieved from [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications - MDPI. (2022, February 28). Retrieved from [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. (2008, January 1). Retrieved from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved from [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]

-

This compound (C7H12N2O) - PubChemLite. (n.d.). Retrieved from [Link]

-

CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS - Loba Chemie. (2016, May 25). Retrieved from [Link]

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (n.d.). Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

-

Photostability testing theory and practice - Q1 Scientific. (2021, July 28). Retrieved from [Link]

-

Guidance for File Content of Stability study dossier Year 2024. (2024, August 21). Retrieved from [Link]

-

Material Safety Data Sheet - N-Butyl Cyanoacetate, 99+% - Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. N-Butyl-2-cyano-acetamide | 39581-21-0 [sigmaaldrich.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. caronscientific.com [caronscientific.com]

- 17. q1scientific.com [q1scientific.com]

n-Butyl-2-cyanoacetamide as a versatile building block in organic synthesis

An In-depth Technical Guide: n-Butyl-2-cyanoacetamide as a Versatile Building Block in Organic Synthesis

Foreword: The Unseen Workhorse of Heterocyclic Chemistry

In the landscape of organic synthesis, certain reagents distinguish themselves not by flashy, name-brand reactions, but by their quiet, consistent versatility. This compound is one such molecule. To the seasoned researcher, its structure—a reactive nitrile, an acidic methylene group, and a modifiable amide—screams potential. It is a polyfunctional synthon, a molecular scaffold waiting to be elaborated into complex, biologically relevant architectures.[1][2] This guide is crafted for professionals in research, discovery, and development who seek to move beyond simply using a reagent to fundamentally understanding its utility. We will dissect the causality behind its reactivity, provide robust, field-tested protocols, and illustrate the logical pathways that make this compound an indispensable tool in the synthesis of novel chemical entities.

Core Molecular Profile & Safety Imperatives

Before deploying any building block, a thorough understanding of its intrinsic properties and handling requirements is non-negotiable. This discipline ensures both experimental success and, more importantly, personal safety.

Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions. Its key feature is the activated methylene bridge (C-2), flanked by two electron-withdrawing groups (cyano and carbonyl), which imparts significant acidity to the C-2 protons. This acidity is the wellspring of its utility, enabling facile deprotonation and subsequent nucleophilic attack.[1]

| Property | Value | Source |

| CAS Number | 39581-21-0 | [3] |

| Molecular Formula | C₇H₁₂N₂O | [3] |

| Molecular Weight | 140.18 g/mol | [4] |

| Physical Form | Solid or Liquid | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Critical Safety & Handling Protocol

This compound and its parent compound, 2-cyanoacetamide, are classified as hazardous.[5] Adherence to a strict safety protocol is mandatory.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes serious skin and eye irritation.[5][6] May cause respiratory irritation.[5][7]

-

Handling:

-

Always handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors or dust.[4]

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[4][6]

-

Prevent dust formation during handling.[4]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Synthesis of this compound

The most direct and economical synthesis involves the condensation of an alkyl cyanoacetate with n-butylamine.[1][8] While various methods exist, a common laboratory-scale approach is detailed below. The causality is straightforward: the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the more stable amide.

Detailed Experimental Protocol: Amidation of Ethyl Cyanoacetate

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and a suitable solvent such as ethanol or toluene.

-

Amine Addition: Add n-butylamine (1.1 eq) to the flask. A slight excess of the amine ensures the complete consumption of the limiting ester.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

The Synthon in Action: Key Transformations

The utility of this compound stems from the reactivity of its activated methylene group, which serves as a potent Michael donor and a nucleophile in condensation reactions.[1][8]

Knoevenagel Condensation: The Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[9] This reaction is pivotal for creating carbon-carbon double bonds and is a key step in the synthesis of many pharmaceuticals and fine chemicals.[10][11]

Causality of Component Selection:

-

The Substrate: this compound provides the acidic protons necessary for the reaction.

-

The Electrophile: Aromatic or aliphatic aldehydes (e.g., benzaldehyde) serve as the electrophilic partner.

-

The Catalyst: A weak base, such as piperidine or triethylamine, is crucial. A strong base would risk promoting the self-condensation of the aldehyde (an aldol reaction).[9] The catalyst's role is to deprotonate the this compound, generating the nucleophilic enolate intermediate.

Diagram 1: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel Condensation.

3.1.1 Detailed Experimental Protocol: Synthesis of (E)-N-butyl-2-cyano-3-phenylacrylamide

-

Reagent Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.40 g) and benzaldehyde (10 mmol, 1.06 g) in 20 mL of ethanol.

-

Catalyst Addition: Add piperidine (0.5 mmol, 0.05 mL) as a catalyst.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the solution.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Drying & Analysis: Dry the purified product under vacuum. The final product can be characterized by NMR, IR spectroscopy, and melting point analysis.

Michael Addition: Building 1,5-Dicarbonyl Frameworks

The Michael or conjugate addition is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[12][13] The enolate generated from this compound is an excellent Michael donor, enabling the formation of complex acyclic and cyclic structures.[14]

Causality of Component Selection:

-

Michael Donor: The enolate of this compound, generated in situ with a base.

-

Michael Acceptor: An electrophilic alkene, such as ethyl acrylate or chalcone, is required. The electron-withdrawing group in conjugation with the double bond polarizes the system, making the β-carbon electrophilic.[15]

-

The Base: The choice of base is critical. For less acidic Michael acceptors, a stronger base like sodium ethoxide (NaOEt) may be required to generate a sufficient concentration of the donor enolate.

Diagram 2: General Workflow for Michael Addition

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. [PDF] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. N-Butyl-2-cyano-acetamide | 39581-21-0 [sigmaaldrich.cn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. researchgate.net [researchgate.net]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. Michael Addition [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

Reactivity of the active methylene group in n-Butyl-2-cyanoacetamide

An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in n-Butyl-2-cyanoacetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate whose synthetic utility is dominated by the reactivity of its active methylene group.[1] This central carbon, positioned between a strongly electron-withdrawing nitrile group and an N-butylamido group, exhibits significant acidity, facilitating the formation of a resonance-stabilized carbanion. This guide provides a comprehensive exploration of the chemical principles governing this reactivity. We delve into the mechanistic underpinnings of key transformations, including Knoevenagel condensations, Michael additions, and alkylations. Detailed, field-proven experimental protocols are provided for these core reactions, offering researchers a practical framework for leveraging this compound as a strategic building block in the synthesis of complex molecular architectures, particularly within the domain of medicinal chemistry and drug development.[2]

The Heart of Reactivity: Understanding the Active Methylene Group

The term "active methylene group" refers to a -CH₂- group flanked by two electron-withdrawing groups (EWGs).[3][4] In the case of this compound, these EWGs are the cyano (-C≡N) and the N-butylamido (-C(=O)NHC₄H₉) moieties. This specific molecular architecture is the cornerstone of the compound's synthetic value.

Electronic Effects and Proton Acidity

The enhanced reactivity of the methylene protons stems from two primary electronic factors:

-

Inductive Effect: The electronegative nitrogen and oxygen atoms in the cyano and amide groups pull electron density away from the central methylene carbon. This polarization weakens the C-H bonds, making the protons more acidic and susceptible to abstraction by a base.[4]

-

Resonance Stabilization: Upon deprotonation, the resulting carbanion is not localized on the carbon atom. Instead, the negative charge is delocalized across the adjacent cyano and amide groups through resonance. This distribution of charge significantly stabilizes the conjugate base, which, according to the principles of acid-base chemistry, corresponds to a more acidic parent compound. The pKa of the active methylene protons in similar cyanoacetamide systems is significantly lower than that of simple alkanes, facilitating carbanion formation even with mild bases.[5]

The resonance stabilization of the this compound carbanion is a critical factor driving its nucleophilic character in subsequent reactions.

Key Synthetic Transformations

The nucleophilic carbanion generated from this compound is a potent intermediate for forming new carbon-carbon bonds, making it a valuable reagent in several cornerstone organic reactions.

Knoevenagel Condensation

This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[6] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is sufficient to generate the required concentration of the carbanion without promoting self-condensation of the carbonyl reactant.[6][7]

Causality in Experimental Design: The choice of a weak base is critical. Strong bases like alkoxides could lead to unwanted side reactions with the aldehyde or ketone. The reaction is driven forward by the formation of a stable, conjugated π-system and the elimination of a small molecule (water). Microwave-assisted methods have been shown to accelerate this transformation significantly.[8]

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.40 g, 10 mmol) and ethanol (20 mL).

-

Reactant Addition: Add benzaldehyde (1.06 g, 10 mmol) to the stirred solution.

-

Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Add 20 mL of cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold ethanol (2 x 10 mL), and dry it in a vacuum oven.

-

Purification: The crude product can be recrystallized from ethanol to yield the pure (E)-N-butyl-2-cyano-3-phenylacrylamide.[9]

| Parameter | Condition | Purpose |

| Active Methylene | This compound | Nucleophile source |

| Carbonyl | Benzaldehyde | Electrophile |

| Catalyst | Piperidine | Weak base for carbanion generation |

| Solvent | Ethanol | Dissolves reactants, suitable for reflux |

| Temperature | Reflux (~78°C) | Provides activation energy |

| Reaction Time | 2-3 hours | Allows for completion of the reaction |

Michael Addition (Conjugate Addition)

The Michael addition is the 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[10][11] The carbanion of this compound serves as an excellent Michael donor, attacking the β-carbon of the acceptor. This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic precursors.[12]

Mechanistic Insight: The reaction is thermodynamically controlled and proceeds because the nucleophilic attack occurs at the "soft" electrophilic β-carbon of the conjugated system, leading to a new, resonance-stabilized enolate intermediate which is subsequently protonated.[12][13]

Experimental Protocol: Michael Addition to Ethyl Acrylate

-

Setup: In a dry, 100 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (1.40 g, 10 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Stir for 30 minutes at 0°C to ensure complete carbanion formation.

-

Acceptor Addition: Add ethyl acrylate (1.00 g, 10 mmol) dropwise via syringe while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel to obtain the desired Michael adduct.

| Parameter | Condition | Purpose |

| Michael Donor | This compound | Nucleophile source |

| Michael Acceptor | Ethyl Acrylate | Electrophilic α,β-unsaturated ester |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base |

| Solvent | Anhydrous THF | Aprotic solvent to prevent quenching |

| Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes side reactions |

| Workup | Saturated NH₄Cl | Neutralizes excess base and protonates enolate |

Alkylation and Other Transformations

-

C-Alkylation: The carbanion of this compound readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 fashion to form mono- or di-alkylated products at the methylene carbon.[14] The extent of alkylation can be controlled by stoichiometry. This reaction is fundamental for building more complex carbon skeletons.

-

Thorpe-Ziegler Reaction: While not a direct reaction of this compound itself, this compound can be a precursor for molecules suitable for the Thorpe-Ziegler reaction. This intramolecular condensation of dinitriles, catalyzed by a strong base, is a classic method for synthesizing large-ring cyclic ketones after hydrolysis of the initial enamine product.[15][16][17]

Applications in Drug Development

The synthetic transformations described above are not merely academic exercises; they are instrumental in constructing pharmacologically relevant scaffolds. Cyanoacetamide derivatives are key building blocks for a wide range of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines, which form the core of many approved drugs.[1][18] The ability to functionalize the active methylene position through reactions like the Knoevenagel condensation and Michael addition allows for the systematic exploration of a chemical space to optimize the biological activity, selectivity, and pharmacokinetic properties of novel therapeutic candidates.[2][8]

Conclusion

The reactivity of the active methylene group in this compound is a textbook example of how electronic effects can be harnessed for synthetic utility. The combined inductive and resonance effects of the adjacent cyano and N-butylamido groups render the methylene protons acidic, enabling the facile generation of a stabilized carbanion. This nucleophilic intermediate is central to a host of powerful C-C bond-forming reactions, including the Knoevenagel condensation, Michael addition, and alkylation. The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to effectively utilize this versatile building block in the pursuit of complex molecular targets, particularly in the innovative field of drug discovery.

References

- Title: What is active methylene group in any compound and what is its role in tautomerism?

- Source: Benchchem.

- Source: eGyanKosh.

- Source: Alfa Chemistry.

- Source: Shivaji College.

- Source: Kôtarô SHIMO and Ryuzô Asami.

- Source: ResearchGate.

- Source: Wikipedia.

- Title: Thorpe-Ziegler Reaction | Chem-Station Int. Ed.

- Source: University of Calgary.

- Source: Wikipedia.

- Source: Wikipedia.

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Source: Organic Chemistry Portal.

- Source: Chemistry Steps.

- Title: CH.COH - CH₂(NO2)

- Source: Illinois Experts.

- Source: Master Organic Chemistry.

- Source: ResearchGate.

- Source: NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. quora.com [quora.com]

- 4. shivajicollege.ac.in [shivajicollege.ac.in]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Michael Addition [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 17. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Applications of n-Butyl-2-cyanoacetamide in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of synthons available to medicinal chemists, n-Butyl-2-cyanoacetamide stands out as a particularly versatile and reactive intermediate. Its unique molecular architecture, characterized by an active methylene group flanked by a nitrile and an N-substituted amide, provides a rich platform for chemical elaboration. This guide offers a technical exploration of this compound, elucidating its fundamental properties, its strategic role as a pharmacophoric scaffold, and its proven applications in the synthesis of biologically active compounds. We will delve into specific case studies, provide detailed experimental protocols, and offer insights into the causality behind synthetic and analytical choices, equipping researchers and drug development professionals with the knowledge to effectively leverage this potent chemical entity.

Physicochemical Profile and Synthesis of this compound

A thorough understanding of a building block's properties is foundational to its effective use. This compound is a solid at room temperature with a melting point of approximately 54°C[1]. The N-butyl group imparts a degree of lipophilicity compared to its parent compound, cyanoacetamide, which can be crucial for modulating the solubility and membrane permeability of its downstream derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [1] |

| Molar Mass | 140.18 g/mol | [1] |

| Melting Point | 54 °C | [1] |

| Boiling Point | 325.2±25.0 °C (Predicted) | [1] |

| pKa | 5.70±0.10 (Predicted) | [1] |

Synthesis Rationale and Protocol

The most direct and economical synthesis of N-substituted cyanoacetamides involves the amidation of an alkyl cyanoacetate.[2] The reaction between ethyl cyanoacetate and n-butylamine is a classic nucleophilic acyl substitution.

Causality: The choice of ethyl cyanoacetate is strategic due to its commercial availability and the favorable reactivity of the ester towards aminolysis. The reaction proceeds by the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of the ester. The process is typically performed under reflux to provide sufficient thermal energy to overcome the activation barrier of the reaction, driving it to completion. An excess of the amine is often avoided to prevent potential side reactions, and the reaction can be run neat or in a suitable solvent.

Experimental Protocol: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 mol, 113.1 g).

-

Reagent Addition: Slowly add n-butylamine (1.0 mol, 73.1 g) to the flask with gentle stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After the reaction is complete (as indicated by the consumption of ethyl cyanoacetate), allow the mixture to cool to room temperature. The ethanol byproduct and any excess amine can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield this compound as a white to off-white crystalline solid.

The Chemical Versatility of this compound as a Synthon

The synthetic power of this compound stems from its polyfunctional nature.[2] It possesses both nucleophilic and electrophilic centers, making it a linchpin for constructing a diverse array of heterocyclic systems, which are privileged structures in medicinal chemistry.[2][3]

-

The Active Methylene Group (C-2): The protons on the carbon alpha to both the cyano and carbonyl groups are highly acidic. This allows for easy deprotonation by a mild base to form a stabilized carbanion, which is a potent nucleophile. This reactivity is the basis for its participation in cornerstone C-C bond-forming reactions like the Knoevenagel and Thorpe-Ziegler reactions.[4][5]

-

The Nitrile and Amide Groups: These functional groups are perfectly positioned to participate in intramolecular cyclization reactions following an initial condensation or addition step.[2] This dual reactivity enables elegant one-pot syntheses of complex scaffolds.

Caption: Inhibition of the pro-inflammatory NF-κB pathway by TAK1/IKKβ inhibitors derived from a cyanoacrylamide scaffold. [2][6][7] A notable example is the development of imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). [6]TAK1 is a key kinase that regulates the NF-κB and MAPK signaling pathways, making it a prime target for cancer therapy. [6]Studies have shown that derivatives can achieve potent TAK1 inhibition with IC₅₀ values in the low nanomolar range. [6]

| Compound Structure | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Imidazopyridine-cyanoacrylamide | TAK1 | 27 | [6] |

| 2-Amino-3-cyano-pyridine derivative | IKK-β | <100 | [8]|

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for measuring kinase activity and inhibition using the luminescent ADP-Glo™ assay, which quantifies the amount of ADP produced during the kinase reaction. [9][10]

-

Reagent Preparation:

-

Prepare 2X Kinase Solution: Dilute the target kinase (e.g., TAK1-TAB1) in the appropriate kinase buffer.

-

Prepare 2X Substrate/ATP Solution: Dilute the substrate (e.g., Myelin Basic Protein) and ATP in kinase buffer. The ATP concentration should ideally be at its Kₘ value for the kinase.

-

Prepare Test Compound Dilutions: Perform a serial dilution of the this compound derivative in DMSO, then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

-

Add 2 µL of the 2X Kinase Solution to each well.

-

Initiate the reaction by adding 2 µL of the 2X Substrate/ATP Solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation & Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Case Study: Heterocyclic Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. The this compound scaffold is an excellent starting point for synthesizing heterocyclic compounds with potential antimicrobial activity. [1][4] Synthetic Strategy: A common and effective strategy is a one-pot, multi-component reaction. For example, reacting this compound with an aldehyde and an active methylene compound like malononitrile can yield highly substituted pyridine derivatives. [11]The N-butyl group can enhance the compound's ability to penetrate bacterial cell membranes.

| Derivative Class | Target Organism(s) | Activity (MIC) | Reference |

| α,β-unsaturated cyanoacetamides | Staphylococcus aureus | Favorable Binding Affinity | [4] |

| Pyridine Derivatives | Aphis craccivora (Insect) | LC₅₀ = 0.041 ppm | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC). [5][8]

-

Preparation of Compound Plate:

-

Dissolve the test compound in DMSO to create a high-concentration stock solution.

-

In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Add 100 µL of the compound stock solution to the first column, creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as a positive growth control (no compound), and column 12 serves as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an agar plate and suspend them in saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the final bacterial suspension. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Interpretation:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

-

Future Directions and Outlook

The versatility of this compound is far from fully exploited. Future research should focus on several key areas:

-

Expansion of Heterocyclic Scaffolds: While pyridines are a common target, the synthon can be used to create a wider variety of heterocycles, such as pyrimidines, thiazoles, and thiophenes, which may possess unique biological activities. [1]* Structure-Activity Relationship (SAR) Studies: Systematic modification of derivatives synthesized from this compound is crucial. Altering the aldehyde used in the Knoevenagel condensation or further modifying the resulting heterocyclic ring will build comprehensive SAR data, guiding the design of more potent and selective compounds.

-

Application in Fragment-Based Drug Discovery (FBDD): The core cyanoacetamide moiety can serve as a starting fragment for FBDD campaigns, particularly for targets with reactive cysteine residues in their binding sites.

Conclusion

This compound is a powerful and cost-effective building block for medicinal chemistry. Its well-defined reactivity, centered on its active methylene group and flanking functionalities, provides a reliable platform for constructing complex and diverse molecular architectures. As demonstrated in the case studies of kinase inhibitors and antimicrobial agents, derivatives of this synthon can exhibit potent and specific biological activities. By understanding the underlying chemical principles and leveraging robust synthetic and analytical protocols, researchers can continue to unlock the vast potential of this compound in the quest for novel therapeutics.

References

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 259-286. Retrieved January 12, 2026, from [Link]

-

N1-BUTYL-2-CYANOACETAMIDE - Physico-chemical Properties. (2024). ChemBK. Retrieved January 12, 2026, from [Link]

-

Liu, T., & Zhang, L. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2021). ACS Chemical Biology. Retrieved January 12, 2026, from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 12, 2026, from [Link]

-

Zhang, T., et al. (2020). Recent advances in the development of covalent inhibitors. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Hu, W., & Wang, Z. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 2: Improvement of in vitro activity. (2004). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Patoliya, P. U., et al. (2015). Synthesis and biological evaluation of some new cyano pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 182-186. Retrieved January 12, 2026, from [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved January 12, 2026, from [Link]

-

Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. Retrieved January 12, 2026, from [Link]

-